Cas no 2098066-95-4 ((1-(Piperidin-4-yl)indolin-4-yl)methanol)

(1-(Piperidin-4-yl)indolin-4-yl)methanol structure
2098066-95-4 structure
商品名:(1-(Piperidin-4-yl)indolin-4-yl)methanol
CAS番号:2098066-95-4
MF:C14H20N2O
メガワット:232.321403503418
CID:5046423

(1-(Piperidin-4-yl)indolin-4-yl)methanol 化学的及び物理的性質

名前と識別子

    • (1-(piperidin-4-yl)indolin-4-yl)methanol
    • (1-piperidin-4-yl-2,3-dihydroindol-4-yl)methanol
    • (1-(Piperidin-4-yl)indolin-4-yl)methanol
    • インチ: 1S/C14H20N2O/c17-10-11-2-1-3-14-13(11)6-9-16(14)12-4-7-15-8-5-12/h1-3,12,15,17H,4-10H2
    • InChIKey: RGWWNCCVAHCPQH-UHFFFAOYSA-N
    • ほほえんだ: OCC1=CC=CC2=C1CCN2C1CCNCC1

計算された属性

  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 17
  • 回転可能化学結合数: 2
  • 複雑さ: 253
  • トポロジー分子極性表面積: 35.5
  • 疎水性パラメータ計算基準値(XlogP): 1.3

(1-(Piperidin-4-yl)indolin-4-yl)methanol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F1907-8114-1g
(1-(piperidin-4-yl)indolin-4-yl)methanol
2098066-95-4 95%+
1g
$660.0 2023-09-07
TRC
P138516-100mg
(1-(Piperidin-4-yl)indolin-4-yl)methanol
2098066-95-4
100mg
$ 95.00 2022-06-03
Life Chemicals
F1907-8114-0.25g
(1-(piperidin-4-yl)indolin-4-yl)methanol
2098066-95-4 95%+
0.25g
$595.0 2023-09-07
Life Chemicals
F1907-8114-10g
(1-(piperidin-4-yl)indolin-4-yl)methanol
2098066-95-4 95%+
10g
$3034.0 2023-09-07
TRC
P138516-1g
(1-(Piperidin-4-yl)indolin-4-yl)methanol
2098066-95-4
1g
$ 570.00 2022-06-03
Life Chemicals
F1907-8114-2.5g
(1-(piperidin-4-yl)indolin-4-yl)methanol
2098066-95-4 95%+
2.5g
$1439.0 2023-09-07
Life Chemicals
F1907-8114-5g
(1-(piperidin-4-yl)indolin-4-yl)methanol
2098066-95-4 95%+
5g
$2167.0 2023-09-07
Life Chemicals
F1907-8114-0.5g
(1-(piperidin-4-yl)indolin-4-yl)methanol
2098066-95-4 95%+
0.5g
$627.0 2023-09-07
TRC
P138516-500mg
(1-(Piperidin-4-yl)indolin-4-yl)methanol
2098066-95-4
500mg
$ 365.00 2022-06-03

(1-(Piperidin-4-yl)indolin-4-yl)methanol 関連文献

(1-(Piperidin-4-yl)indolin-4-yl)methanolに関する追加情報

(1-(Piperidin-4-yl)indolin-4-yl)methanol and CAS No. 2098066-95-4: A Comprehensive Overview of Its Synthesis, Pharmacological Potential, and Research Applications

(1-(Piperidin-4-yl)indolin-4-yl)methanol is a structurally unique compound that has garnered significant attention in the field of medicinal chemistry due to its potential applications in drug discovery and therapeutic development. This molecule, identified by the CAS No. 2098066-95-4, represents a novel class of indoline derivatives with a piperidine ring system, which may contribute to its pharmacological activities. The synthesis of this compound involves a multi-step process that includes the formation of a piperidine-indoline scaffold, followed by functional group modifications to achieve the final target structure.

Indolin-4-yl and Piperidin-4-yl moieties are central to the molecular architecture of this compound, as they provide the core scaffold for potential interactions with biological targets. The methanol group at the indoline ring is critical for modulating the compound’s solubility, bioavailability, and reactivity. Recent studies have highlighted the importance of these structural features in enhancing the compound’s ability to act as a selective modulator of specific protein families, such as G-protein-coupled receptors (GPCRs) and ion channels.

The synthesis of (1-(Piperidin-4-yl)indolin-4-yl)methanol typically involves a condensation reaction between an indoline derivative and a piperidine-based reagent, followed by a nucleophilic substitution to introduce the methanol group. This process is often optimized using catalytic systems or microwave-assisted techniques to improve yield and reduce reaction time. The use of green chemistry principles in its synthesis has also been explored, with researchers focusing on minimizing the environmental impact of the reaction conditions.

Recent advancements in medicinal chemistry have demonstrated that compounds like (1-(Piperidin-4-yl)ind,4-yl)methanol may serve as promising candidates for the development of drugs targeting neurodegenerative diseases, such as Alzheimer’s and Parkinson’s. The indoline ring system is known to exhibit neuroprotective properties, while the piperidine ring can enhance the compound’s ability to cross the blood-brain barrier. This dual functionality makes the compound a valuable tool for studying the molecular mechanisms underlying these conditions.

Pharmacological studies on (1-(Piperidin-4-yl)indolin-4-yl)methanol have revealed its potential as an anti-inflammatory agent. In vitro experiments have shown that this compound can inhibit the activity of key inflammatory cytokines, such as TNF-α and IL-6, by modulating the NF-κB signaling pathway. These findings align with recent research on small-molecule inhibitors targeting inflammatory pathways, which have been increasingly emphasized in the treatment of chronic inflammatory diseases.

The indolin-4-yl group in this compound is also implicated in its potential as an antitumor agent. Preclinical studies have demonstrated that (1-(Piperidin-4-yl)indolin-4-yl)methanol can induce apoptosis in cancer cell lines by disrupting mitochondrial function and inhibiting the proliferation of tumor cells. These effects are attributed to the compound’s ability to interact with specific proteins involved in cell cycle regulation and DNA repair mechanisms.

Recent research has also explored the use of (1-(Piperidin-4-yl)indolin-4-yl)methanol in the treatment of metabolic disorders, such as type 2 diabetes. The compound’s ability to modulate insulin sensitivity and improve glucose metabolism has been investigated in animal models, with promising results. These findings are consistent with the growing interest in targeting metabolic pathways for the development of novel therapeutics.

One of the key challenges in the development of (1-(Piperidin-4-yl)indolin-4-yl)methanol is achieving optimal bioavailability and selectivity. Researchers are actively working on optimizing its chemical structure to enhance its pharmacokinetic profile while minimizing potential side effects. This includes the use of advanced computational modeling techniques to predict the compound’s interactions with biological targets and its behavior in the human body.

The synthesis of (1-(Piperidin-4-yl)indolin-4-yl)methanol has also been studied in the context of sustainable chemistry. Efforts are being made to replace traditional reagents with more environmentally friendly alternatives, such as biocatalysts and enzymatic processes. These approaches not only reduce the ecological footprint of the synthesis but also improve the safety profile of the compound for pharmaceutical applications.

Furthermore, the compound’s potential as a lead molecule for drug discovery has led to the exploration of its derivatives. By modifying the indolin-4-yl or Piperidin-4-yl moieties, researchers aim to enhance the compound’s potency and specificity. For example, introducing substituents on the indoline ring has been shown to improve its binding affinity for target proteins, while altering the piperidine ring can modulate its pharmacokinetic properties.

Recent studies have also focused on the use of (1-(Piperidin-4-yl)indolin-4-yl)methanol in combination with other therapeutic agents. This approach leverages the compound’s ability to interact with multiple biological pathways, potentially leading to synergistic effects in the treatment of complex diseases. For instance, its combination with anti-inflammatory drugs has been shown to enhance the therapeutic outcome in models of autoimmune diseases.

Despite its promising potential, the development of (1-(Piperidin-4-yl)indolin-4-yl)methanol as a therapeutic agent is still in its early stages. Ongoing research is needed to fully understand its mechanisms of action, optimize its structure, and evaluate its safety and efficacy in clinical settings. The collaboration between academic institutions and pharmaceutical companies is playing a crucial role in advancing this compound toward clinical trials and eventual therapeutic applications.

In conclusion, (1-(Piperidin-4-yl)indolin-4-yl)methanol represents a significant advancement in the field of medicinal chemistry. Its unique structural features and potential pharmacological activities make it a valuable candidate for the development of novel therapeutics. As research in this area continues to evolve, the compound is likely to play an increasingly important role in the treatment of a wide range of diseases, from neurodegenerative disorders to metabolic conditions.

おすすめ記事

推奨される供給者
Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hubei Changfu Chemical Co., Ltd.
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Changzhou Guanjia Chemical Co., Ltd
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Zhangzhou Sinobioway Peptide Co.,Ltd.
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Wuhan brilliant Technology Co.,Ltd